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Compound of Interest

Compound Name: Tadalafil impurity D

Cat. No.: B12282147

Get Quote

Introduction

Tadalafil is an active pharmaceutical ingredient (API) used in the treatment of erectile

dysfunction and pulmonary arterial hypertension.[1] During the synthesis and storage of

Tadalafil, various impurities can form, which must be monitored and controlled to ensure the

safety and efficacy of the final drug product. Tadalafil Impurity D, chemically known as

(6bR)-12-(1,3-Benzodioxol-5-yl)-12a-hydroxy-8-methyl- 6a,6b,8,9,12,12a-

hexahydropyrazino[1′,2′:1,2]pyrrolo[3,4-c]quinoline-6,7,10(5H)-trione, is a potential related

substance that requires accurate quantification.[2] This application note describes a validated

Ultra-Performance Liquid Chromatography (UPLC) method for the determination of Tadalafil
Impurity D in pharmaceutical formulations.

Principle

The method utilizes reversed-phase UPLC with UV detection to separate Tadalafil from its

impurities, including Impurity D.[3][4] The separation is achieved on a C18 stationary phase

with a gradient elution system. Quantification is performed by comparing the peak area of

Impurity D in the sample to that of a certified reference standard. The method is validated to be

linear, sensitive, accurate, and precise for its intended purpose.[3][4]
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Quantitative Data Summary
The following tables summarize the chromatographic conditions and method validation data for

the quantification of Tadalafil and its impurities.

Table 1: UPLC Chromatographic Conditions for Tadalafil and Impurities[3][4]

Parameter Condition

Column Acquity HSS T3 (1.8 µm, 2.1 mm x 150 mm)

Mobile Phase A
0.02 M Ammonium acetate buffer (pH 4.0 with

acetic acid)

Mobile Phase B Methanol

Gradient Time (min): 0, 2, 5, 8, 10 %B: 20, 40, 60, 80, 20

Flow Rate 0.35 mL/min

Column Temperature 40 °C

Detection Wavelength 262 nm

Injection Volume 5 µL

Table 2: Method Validation Data for Tadalafil Impurities[3][4]

Parameter Result

Linearity Range (µg/mL) 0.112 - 1.96

Correlation Coefficient (r²) > 0.999

Limit of Detection (LOD) (µg/mL) 0.039 - 0.040

Limit of Quantification (LOQ) (µg/mL) Not explicitly stated, but typically 3.3 x LOD

Precision (%RSD) < 1.5% (Intra- and Inter-day)

Accuracy/Recovery Not explicitly stated
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Experimental Protocol
This protocol details the steps for the quantification of Tadalafil Impurity D in a tablet

formulation.

1. Apparatus and Reagents

UPLC system with a UV detector

Acquity HSS T3 column (1.8 µm, 2.1 mm x 150 mm) or equivalent

Analytical balance

Volumetric flasks and pipettes

Syringe filters (0.22 µm)

Tadalafil Impurity D reference standard[2][5]

Tadalafil API

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Ammonium acetate (AR grade)

Acetic acid (AR grade)

Deionized water

2. Preparation of Solutions

Mobile Phase A (0.02 M Ammonium Acetate Buffer, pH 4.0): Dissolve approximately 1.54 g

of ammonium acetate in 1 L of deionized water. Adjust the pH to 4.0 with acetic acid.

Mobile Phase B: Methanol

Diluent: Acetonitrile and water (50:50, v/v)
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Standard Stock Solution of Tadalafil Impurity D (100 µg/mL): Accurately weigh about 10 mg

of Tadalafil Impurity D reference standard and transfer to a 100 mL volumetric flask.

Dissolve in and dilute to volume with the diluent.

Standard Solution (1 µg/mL): Dilute the Standard Stock Solution with the diluent to obtain a

final concentration of approximately 1 µg/mL.

Sample Preparation (for a 20 mg Tadalafil tablet):

Weigh and finely powder not fewer than 20 tablets.

Accurately weigh a portion of the powder equivalent to 100 mg of Tadalafil and transfer it

to a 100 mL volumetric flask.

Add about 70 mL of diluent and sonicate for 15 minutes to dissolve the Tadalafil.

Dilute to volume with the diluent and mix well.

Filter a portion of the solution through a 0.22 µm syringe filter, discarding the first few mL

of the filtrate.

3. Chromatographic Analysis

Set up the UPLC system according to the conditions in Table 1.

Inject the diluent (blank) to ensure no interfering peaks are present.

Inject the Standard Solution and record the chromatogram.

Inject the Sample Solution and record the chromatogram.

Identify the peak for Tadalafil Impurity D in the sample chromatogram by comparing its

retention time with that of the standard.

4. Calculation

Calculate the percentage of Tadalafil Impurity D in the tablet using the following formula:
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Where:

Area_Impurity_D_Sample is the peak area of Impurity D in the sample chromatogram.

Area_Impurity_D_Standard is the peak area of Impurity D in the standard chromatogram.

Conc_Standard is the concentration of the Impurity D standard solution (in mg/mL).

Conc_Sample is the nominal concentration of Tadalafil in the sample solution (in mg/mL).
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Caption: Experimental workflow for the quantification of Tadalafil Impurity D.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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